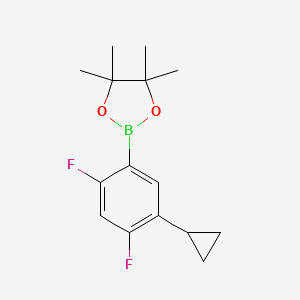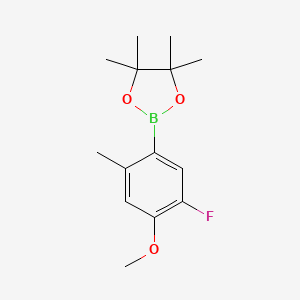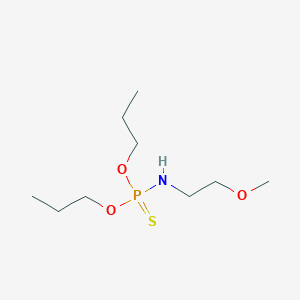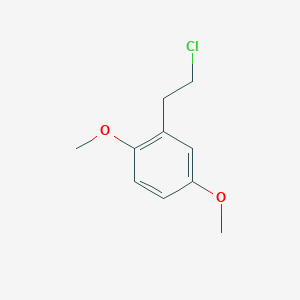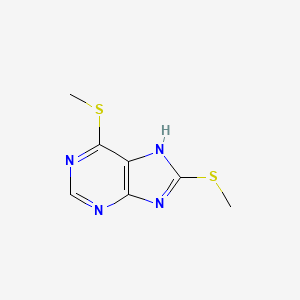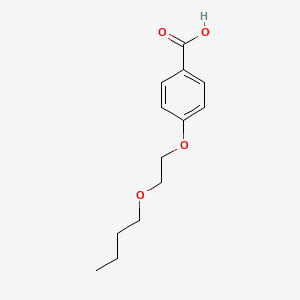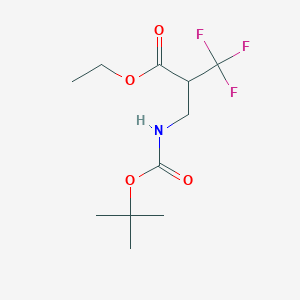
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with tert-butoxycarbonyl (Boc)-protected amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl 3,3,3-trifluoropropanoate, Boc-protected amine, and a suitable base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Sodium borohydride in methanol at low temperatures is commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a trifluoromethyl group.
tert-Butyl 3-ethynylbenzylcarbamate: Contains a tert-butoxycarbonyl-protected amine but with different substituents.
Uniqueness
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for applications where these characteristics are desired .
Eigenschaften
Molekularformel |
C11H18F3NO4 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
AGTZFWJHXMQRBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


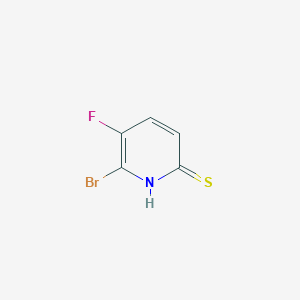
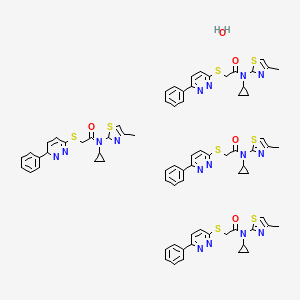
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
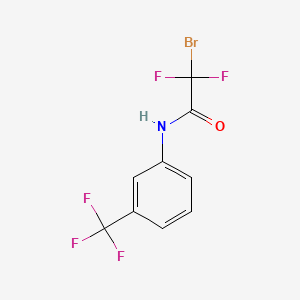
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)


